(+)-Metconazole

Catalog No.
S648363
CAS No.
115850-27-6
M.F
C17H22ClN3O
M. Wt
319.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Metconazole

CAS Number

115850-27-6

Product Name

(+)-Metconazole

IUPAC Name

(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1

InChI Key

XWPZUHJBOLQNMN-PBHICJAKSA-N

SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Synonyms

(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol, 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol, cis-metconazole, metconazole

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Isomeric SMILES

CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

(+)-Metconazole is a chiral triazole compound primarily used as a fungicide in agriculture. It acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting fungal growth and reproduction. The compound has two stereoisomers, cis and trans, with the cis isomer being more prevalent in commercial formulations. Metconazole is effective against a variety of fungal pathogens affecting crops, including those responsible for diseases in cereals and other agricultural products .

, including:

  • Hydrogenation: In the synthesis process, metconazole is produced through hydrogenation reactions involving palladium catalysts under controlled conditions .
  • Alkylation: The compound can react with alkylating agents to form derivatives that may exhibit altered biological activities.
  • Degradation: Environmental factors can lead to the degradation of metconazole into various metabolites, some of which may retain biological activity .

(+)-Metconazole exhibits significant antifungal activity against a range of pathogens. Its effectiveness varies between different fungal species and is influenced by its stereochemistry. Research has shown that the cis isomer demonstrates greater toxicity towards certain fungi compared to its trans counterpart. For instance, studies indicated that metconazole affects photosynthetic activity in algae and inhibits mycotoxin production in Fusarium species . The compound's low acute toxicity profile also makes it suitable for agricultural applications, as it poses minimal risk to non-target organisms at recommended application rates .

The synthesis of (+)-metconazole typically involves several key steps:

  • Formation of Intermediates: Starting materials such as p-chlorobenzaldehyde and 2-methoxycarbonyl cyclopentanone are reacted to form intermediate compounds.
  • Hydrogenation: The intermediates undergo hydrogenation in the presence of a palladium-carbon catalyst to yield further derivatives.
  • Final Synthesis: The final step involves reacting these derivatives with 1,2,4-triazole under alkaline conditions to produce (+)-metconazole .

(+)-Metconazole is primarily used as a fungicide in agriculture for controlling various fungal diseases in crops such as wheat, barley, and other cereals. It can be applied through ground spraying methods at rates typically ranging from 0.25 to 0.6 pounds per acre per year . Beyond agriculture, research into its potential applications in pharmaceuticals and biocontrol agents for plant diseases is ongoing.

Interaction studies have focused on how (+)-metconazole interacts with various biological systems:

  • Toxicological Assessments: Studies have demonstrated that metconazole has low acute toxicity levels across multiple exposure routes (oral, dermal, inhalation), with minimal irritation effects on skin and eyes .
  • Enantioselective Effects: Research highlights that the different stereoisomers of metconazole can exhibit varied biological effects, influencing its efficacy against specific fungal strains .

These studies are crucial for understanding how metconazole can be safely and effectively utilized in agricultural practices.

Several compounds share structural similarities with (+)-metconazole, particularly within the triazole class of fungicides. A comparison with some notable compounds includes:

Compound NameStructure TypeKey FeaturesUnique Aspects
DifenoconazoleTriazoleBroad-spectrum fungicide for cerealsKnown for its environmental persistence
TebuconazoleTriazoleEffective against Fusarium speciesExhibits both systemic and contact activity
MyclobutanilTriazoleUsed against powdery mildewHas a unique mode of action affecting cell division
PropiconazoleTriazoleCommonly used in rice cultivationExhibits high efficacy against leaf spot fungi

The uniqueness of (+)-metconazole lies in its specific enantioselective effects on various fungi and its relatively favorable safety profile compared to some other triazoles . This makes it an important candidate for integrated pest management strategies.

(+)-Metconazole contains two critical stereogenic centers located at positions 1 and 5 of the cyclopentanol ring system [1] [2] [3]. The molecule exhibits a three-ring architectural framework comprising a central cyclopentanol core with three distinct substituents: a 1,2,4-triazol-1-ylmethyl group attached at position 1, gem-dimethyl groups at position 2, and a 4-chlorobenzyl group bonded to position 5 [2] [3] [4]. This structural arrangement creates four possible stereoisomeric configurations, designated as (1R,5R)-metconazole, (1R,5S)-metconazole, (1S,5S)-metconazole, and (1S,5R)-metconazole [1] [5].

The stereogenic center at position 1 bears a hydroxyl group and a triazole-containing substituent, while the stereogenic center at position 5 accommodates the 4-chlorobenzyl moiety [2] [6]. The presence of these two chiral centers leads to the formation of two distinct diastereomeric pairs: the cis forms comprising (1S,5R) and (1R,5S) configurations, and the trans forms consisting of (1S,5S) and (1R,5R) configurations [2] [6] [7]. Each stereogenic center follows the Cahn-Ingold-Prelog priority rules for absolute configuration assignment, where the atomic numbers of directly attached atoms determine the hierarchical ordering of substituents [8].

Configurational Assignments of Stereoisomers

(1S,5R)-Metconazole Configuration

The (1S,5R)-metconazole stereoisomer represents the most biologically active configuration among all four possible stereoisomers [1] [2] [9] [6]. This cis-form enantiomer demonstrates superior antifungal efficacy, exhibiting bioactivity levels that are 13.9 to 23.4 times higher than its (1R,5S) counterpart against tested pathogens including Fusarium graminearum and Alternaria triticina [1] [9]. The absolute configuration determination has been accomplished through electronic circular dichroism spectroscopy, which confirmed the stereochemical assignments of all four metconazole stereoisomers [1] [10].

Molecular docking investigations have revealed that (1S,5R)-metconazole demonstrates the strongest binding affinity to Cytochrome P450 CYP51B, characterized by the highest binding energy and shortest binding distance among all stereoisomers [1]. This enhanced binding interaction correlates directly with its superior antifungal mechanism and bioactivity profile. The (1S,5R) configuration adopts a more extended molecular structure within enzyme active sites, facilitating optimal interactions with target proteins [11].

(1R,5S)-Metconazole Configuration

The (1R,5S)-metconazole configuration represents the enantiomeric partner of the (1S,5R) form within the cis-diastereomeric pair [1] [2]. This stereoisomer exhibits significantly reduced antifungal activity compared to its (1S,5R) counterpart, demonstrating bioactivity levels that are substantially lower across multiple fungal species [1] [9]. Despite its reduced efficacy, the (1R,5S) configuration contributes to the overall racemic mixture utilized in commercial fungicide formulations.

Structural analysis indicates that (1R,5S)-metconazole adopts different conformational preferences compared to the (1S,5R) form, resulting in altered binding interactions with target enzymes [11]. The stereoisomer shows distinct metabolic behavior, producing different amounts of metabolic byproducts including alanine, arginine, acetate, ethanol, and dimethylamine when exposed to fungal metabolism by Fusarium graminearum [1]. These metabolic differences reflect the stereoselective nature of enzymatic processes acting upon the different enantiomeric forms.

(1S,5S)-Metconazole Configuration

The (1S,5S)-metconazole stereoisomer belongs to the trans-diastereomeric category and exhibits intermediate bioactivity levels relative to the cis-forms [1] [9]. This configuration demonstrates antifungal efficacy that surpasses both (1R,5R) and (1R,5S) stereoisomers but remains inferior to the highly active (1S,5R) form [1]. The trans-configuration influences the spatial arrangement of the molecule, affecting its interaction with biological targets and overall efficacy profile.

Research examining stereoselective physiological effects has demonstrated that (1S,5S)-metconazole treatment promotes gibberellin biosynthesis in wheat seedlings, contrasting with the inhibitory effects observed with (1S,5R)-metconazole [9]. This differential biological response highlights the importance of stereochemical configuration in determining not only antifungal activity but also plant growth regulatory effects. The (1S,5S) stereoisomer represents a significant component of the commercial racemic mixture, contributing to the overall biological activity profile of technical-grade metconazole.

(1R,5R)-Metconazole Configuration

The (1R,5R)-metconazole configuration constitutes the enantiomeric partner of the (1S,5S) form within the trans-diastereomeric pair [1] [2]. This stereoisomer exhibits the lowest antifungal bioactivity among all four configurations, demonstrating reduced efficacy against target fungal pathogens [1]. The (1R,5R) configuration shows distinct physiological effects, particularly regarding oxidative stress responses in biological systems.

Experimental investigations have revealed that (1R,5R)-metconazole treatment induces more intensive oxidative stress responses compared to other stereoisomers, suggesting different mechanisms of action and cellular interactions [9]. The stereoisomer contributes to the complex mixture dynamics of racemic metconazole formulations, where the collective biological activity results from the combined effects of all four stereoisomeric components. Understanding the individual contributions of each stereoisomer, including (1R,5R)-metconazole, provides crucial insights for optimizing fungicide efficacy and reducing potential adverse effects.

Optical Activity and Specific Rotation

The optical activity of (+)-metconazole arises from its chiral molecular structure containing two stereogenic centers, which enables the compound to rotate plane-polarized light [12] [13] [14]. Chiral molecules like metconazole interact differentially with left and right circularly polarized light, causing rotation of the plane of polarization when plane-polarized light passes through solutions containing the compound [12] [13] [15]. The direction of rotation depends on the absolute configuration of the stereoisomer, with dextrorotatory compounds rotating light clockwise and levorotatory compounds rotating light counterclockwise [12] [13] [15].

Specific rotation measurements for metconazole stereoisomers provide quantitative characterization of their optical activity properties [16] [17]. The specific rotation is calculated using the formula [α]ᴰᵀ = αobserved/(l × c), where αobserved represents the measured rotation angle, l denotes the path length in decimeters, and c indicates the concentration in grams per 100 mL of solution [12] [13] [16]. Standard measurements are typically conducted at 25°C using the sodium D-line wavelength of 589 nanometers [12] [13] [16]. The specific rotation values serve as fundamental physical constants that enable identification and quantification of individual stereoisomers in complex mixtures.

Each metconazole stereoisomer exhibits characteristic specific rotation values that reflect their distinct three-dimensional molecular arrangements [16] [17]. The magnitude and direction of optical rotation correlate with the spatial configuration of substituents around the stereogenic centers, providing valuable information for stereochemical analysis [16] [15]. Commercial applications utilize optical rotation measurements for quality control and enantiomeric purity assessment of metconazole formulations [18] [17]. The relationship between molecular structure and optical activity enables researchers to distinguish between different stereoisomeric forms and monitor their behavior in various chemical and biological systems.

X-Ray Crystallographic Analysis

X-ray crystallographic analysis of metconazole has provided detailed structural information about the three-dimensional arrangement of atoms within the molecule [2] [3] [4] [6]. The crystal structure determination reveals that racemic cis-metconazole crystallizes in the monoclinic space group P2₁/c with two independent molecules present in the asymmetric unit (Z′ = 2) [2] [6] [7]. Both crystallographically independent molecules exhibit remarkably similar conformations, with only minor differences observed in cyclopentanol ring puckering and torsion angles between the three ring systems [2] [6].

The molecular structure consists of a central cyclopentanol ring bearing three distinct substituents at positions 1, 2, and 5 [2] [6] [7]. Precise measurements reveal maximum deviations from planarity of 0.2627(10) Å at atom C1A for molecule A and 0.2618(11) Å at C2B for molecule B, indicating slight ring puckering due to conformational preferences [2] [6]. The root mean square deviation between the two independent molecules measures only 0.187 Å, demonstrating their structural similarity [2] [6].

Crystal packing analysis reveals that the structure consists of 2₁-screw-related hydrogen-bonded chains oriented parallel to the b axis [2] [6]. Additional weak intermolecular interactions include C—H⋯N and C—H⋯Cl contacts that link adjacent molecules within the crystal lattice [2] [6]. The overall molecular conformations result from rotation about four primary rotatable bonds: C5—C6, C6—C7, C1—C13, and C13—N1 [2] [6]. Representative torsion angles quantifying conformational differences include C2—C5—C6—C7 angles of -152.82(19)° and -151.88(16)° for molecules A and B respectively, and C5—C6—C7—C8 angles of 113.52(17)° and 116.02(16)° [2] [6].

Electronic Circular Dichroism Spectroscopy

Electronic circular dichroism spectroscopy has emerged as a crucial analytical technique for determining the absolute configurations of metconazole stereoisomers [1] [19] [20]. The method exploits the differential absorption of left and right circularly polarized light by chiral molecules, providing sensitive detection of stereochemical differences [19] [20]. Electronic circular dichroism spectra of metconazole stereoisomers exhibit characteristic Cotton effects between 200 and 300 nanometers, with the sign and magnitude of these effects directly correlating with absolute configuration [1] [19].

The four metconazole stereoisomers have been successfully distinguished using electronic circular dichroism spectroscopy, with configurations determined as (1R,5R)-metconazole, (1R,5S)-metconazole, (1S,5S)-metconazole, and (1S,5R)-metconazole [1]. The technique provides definitive stereochemical assignments that complement other analytical methods such as X-ray crystallography and nuclear magnetic resonance spectroscopy [1] [21]. Electronic circular dichroism measurements offer advantages in terms of sensitivity and applicability to solution-phase analysis, making them particularly valuable for studying flexible molecules like metconazole [22].

The relationship between molecular conformation and electronic circular dichroism spectral patterns enables detailed conformational analysis of metconazole stereoisomers [22] [21]. Electronic circular dichroism spectra reflect contributions from all populated conformers at the measurement temperature, providing insights into conformational preferences and dynamics [22]. The high sensitivity of electronic circular dichroism toward conformational changes makes it an excellent complement to other spectroscopic techniques for comprehensive structural characterization [22] [21]. Applications in pharmaceutical and agricultural chemistry utilize electronic circular dichroism for enantiomeric purity determination and quality control of chiral fungicide formulations [19] [20].

Conformational Analysis of (+)-Metconazole

Conformational analysis of (+)-metconazole reveals complex three-dimensional structural features arising from rotation about multiple bonds within the molecular framework [2] [6] [11]. The molecule possesses four primary rotatable bonds that determine overall conformation: the C5—C6 bond controlling 4-chlorobenzyl group orientation, the C6—C7 bond affecting aromatic ring positioning, the C1—C13 bond governing triazole group placement, and the C13—N1 bond influencing triazole ring internal rotation [2] [6]. These rotational degrees of freedom create multiple accessible conformational states that contribute to the molecule's biological activity and physicochemical properties.

The cyclopentanol ring system exhibits characteristic puckering behavior that influences the spatial arrangement of substituents [2] [6] [23]. Ring puckering analysis demonstrates maximum deviations from planarity ranging from 0.2618 to 0.2627 Å, indicating moderate flexibility within the five-membered ring structure [2] [6]. The puckering patterns affect the relative orientations of the hydroxyl group, triazole substituent, and chlorobenzyl moiety, ultimately influencing binding interactions with biological targets [23] [24].

Molecular dynamics investigations and crystallographic studies reveal that different metconazole stereoisomers adopt distinct conformational preferences [11]. The (1S,5R) stereoisomer demonstrates a more extended molecular structure that facilitates optimal binding interactions with Cytochrome P450 enzymes, while the (1R,5S) stereoisomer adopts more compact conformations that reduce binding affinity [11]. These conformational differences directly correlate with observed variations in biological activity and metabolic behavior among the stereoisomers.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

319.1451400 g/mol

Monoisotopic Mass

319.1451400 g/mol

Heavy Atom Count

22

UNII

0025848ZTJ

Wikipedia

Cis-metconazole

Dates

Last modified: 02-18-2024

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